![molecular formula C13H20ClN3O B1448837 C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride CAS No. 1858255-40-9](/img/structure/B1448837.png)
C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Overview
Description
The compound is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized through various methods. One approach is based on the idea that the inherent 3,5-substitution pattern for a 1,2,4-oxadiazole ring should allow for better crystal packing through the possibility of forming a coplanar arrangement of the rings, and the connectivity of the oxadiazoles via stable C–C bonds should produce materials with enhanced thermal stability .
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions of oxadiazoles can vary depending on the substituents in the ring. These molecules have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on their structure. For example, some oxadiazoles have attractive single crystal densities .
Scientific Research Applications
Antifungal Activity
The compound has been used in combination with other antifungals in an in vitro growth assay to investigate its activity against harmful fungi in agriculture . When added to the tested antifungals, the inhibitory activities were distinctly enhanced .
Inhibitor of Chitin Deacetylases
Molecular docking calculations revealed that the compound is a potent inhibitor of chitin deacetylases (CDA) of Aspergillus nidulans and A. niger . This was stronger than the previously reported polyoxorin D, J075-4187, and chitotriose .
Potential Use in Cardiovascular Diseases
Due to its inhibitory activity on soluble epoxide hydrolase, the compound may be a promising target in the fight against various inflammatory processes, cardiovascular diseases, hypertension, tuberculosis, and kidney diseases .
Potential Use in Tuberculosis Treatment
The compound’s inhibitory activity on soluble epoxide hydrolase may also make it a potential target for tuberculosis treatment .
Potential Use in Kidney Diseases
Given its inhibitory activity on soluble epoxide hydrolase, the compound may also be a promising target for kidney diseases .
Mechanism of Action
Target of action
The compound contains an adamantyl group and a 1,2,4-oxadiazole ring. Adamantane derivatives have been found to interact with various targets, including influenza A virus M2 protein , and dopamine, serotonin, and histamine receptors . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Mode of action
The mode of action would depend on the specific target. For example, if the target is a protein, the compound might bind to the protein and alter its function. The adamantyl group could contribute to the lipophilicity and steric bulk of the compound, potentially enhancing its binding affinity . The 1,2,4-oxadiazole ring could participate in hydrogen bonding and π-π stacking interactions .
Biochemical pathways
The affected pathways would depend on the specific target. For instance, if the target is a neurotransmitter receptor, the compound could affect signal transduction pathways in the nervous system .
Pharmacokinetics
The adamantyl group could potentially enhance the lipophilicity of the compound, which might influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound acts as an antagonist at a neurotransmitter receptor, it could inhibit signal transduction and decrease neuronal activity .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The adamantyl group could potentially enhance the stability of the compound .
Safety and Hazards
Future Directions
The design and synthesis of new energetic compounds have been of interest worldwide for many years. New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs .
properties
IUPAC Name |
[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-7-11-15-12(16-17-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-10H,1-7,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLVNPNWRBPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NOC(=N4)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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